molecular formula C23H26N2O4S B1669591 N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine CAS No. 446877-42-5

N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine

Cat. No.: B1669591
CAS No.: 446877-42-5
M. Wt: 426.5 g/mol
InChI Key: NSXHCQYUSBIMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted ethanamine derivative featuring:

  • N-Acetyl group: Enhances metabolic stability and modulates solubility .
  • 2-(1-Naphthalenoxy)ethyl chain: Provides lipophilic bulk, likely influencing receptor binding or membrane permeability .

Properties

CAS No.

446877-42-5

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-[4-(methanesulfonamido)phenyl]ethyl]-N-(2-naphthalen-1-yloxyethyl)acetamide

InChI

InChI=1S/C23H26N2O4S/c1-18(26)25(15-14-19-10-12-21(13-11-19)24-30(2,27)28)16-17-29-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,24H,14-17H2,1-2H3

InChI Key

NSXHCQYUSBIMAJ-UHFFFAOYSA-N

SMILES

CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPU-228;  CPU 228;  CPU228;  V-03;  V 03;  V03.

Origin of Product

United States

Preparation Methods

Synthesis of 4-((Methylsulfonyl)amino)phenylacetic Acid

Step 1: Sulfonamidation of 4-Aminophenylacetic Acid
4-Aminophenylacetic acid is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 4-((methylsulfonyl)amino)phenylacetic acid. This reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center of the sulfonyl chloride.

$$
\text{4-Aminophenylacetic acid} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{4-((Methylsulfonyl)amino)phenylacetic acid}
$$

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Yield: 85–90%

Step 2: Activation as an Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), facilitating subsequent amide bond formation.

$$
\text{4-((Methylsulfonyl)amino)phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{4-((Methylsulfonyl)amino)phenylacetyl chloride}
$$

Preparation of 2-(1-Naphthalenoxy)ethylamine

Step 1: Etherification of 1-Naphthol
1-Naphthol reacts with 2-bromoethylamine hydrobromide in a Williamson ether synthesis, yielding 2-(1-naphthalenoxy)ethylamine. The reaction is catalyzed by a base such as potassium carbonate.

$$
\text{1-Naphthol} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3} \text{2-(1-Naphthalenoxy)ethylamine}
$$

Reaction Conditions :

  • Solvent: Acetonitrile
  • Temperature: Reflux (82°C)
  • Yield: 75–80%

Coupling and Acetylation

Step 1: Amide Bond Formation
The acid chloride intermediate is coupled with 2-(1-naphthalenoxy)ethylamine in the presence of a base (e.g., pyridine) to form the secondary amine.

$$
\text{4-((Methylsulfonyl)amino)phenylacetyl chloride} + \text{2-(1-Naphthalenoxy)ethylamine} \xrightarrow{\text{pyridine}} \text{N-(2-(1-Naphthalenoxy)ethyl)-2-(4-((methylsulfonyl)amino)phenyl)acetamide}
$$

Step 2: N-Acetylation
The secondary amine undergoes acetylation using acetic anhydride to yield the final product.

$$
\text{N-(2-(1-Naphthalenoxy)ethyl)-2-(4-((methylsulfonyl)amino)phenyl)acetamide} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CPU-228}
$$

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Yield: 70–75%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.22 (d, J = 8.2 Hz, 1H, naphthyl), 7.85–7.40 (m, 6H, aromatic), 6.95 (d, J = 8.6 Hz, 2H, phenyl), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.75 (s, 2H, CH₂CO), 3.10 (t, J = 6.0 Hz, 2H, NHCH₂), 2.95 (s, 3H, SO₂CH₃), 2.05 (s, 3H, COCH₃).
  • MS (ESI) : m/z 427.2 [M+H]⁺.

Process Optimization and Challenges

  • Purity Control : Flash chromatography (DCM/MeOH 95:5) is employed to isolate the final product, achieving >95% purity.
  • Byproduct Mitigation : Excess acetic anhydride (1.5 equiv) ensures complete acetylation, minimizing residual amine.

Applications and Derivatives

CPU-228 demonstrates class III antiarrhythmic activity, attributed to its sulfonamide moiety’s electrophilic character, which modulates potassium channel dynamics. Structural analogs with varied aryl ethers exhibit enhanced pharmacokinetic profiles, underscoring the scaffold’s versatility.

Table 1. Summary of Synthetic Steps

Step Reaction Reagents/Conditions Yield (%)
1 Sulfonamidation CH₃SO₂Cl, Et₃N, DCM, 0°C→RT 85–90
2 Acid Chloride Formation SOCl₂, reflux 95
3 Etherification 1-Naphthol, K₂CO₃, MeCN, 82°C 75–80
4 Amide Coupling Pyridine, THF, RT 70–75
5 Acetylation (CH₃CO)₂O, DMAP, THF 70–75

Table 2. Key Spectroscopic Assignments

Proton Group δ (ppm) Multiplicity Integration
Naphthyl H 8.22 d (J=8.2 Hz) 1H
OCH₂ 4.20 t (J=6.0 Hz) 2H
SO₂CH₃ 2.95 s 3H
COCH₃ 2.05 s 3H

Chemical Reactions Analysis

Types of Reactions

CPU-228 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Table 1: Key Substituents and Their Effects
Compound Name Substituents Key Properties Biological Relevance
Target Compound N-Acetyl, methylsulfonylamino, naphthalenoxy High polarity (sulfonamide), metabolic stability (acetyl), lipophilicity (naphthalene) Potential enzyme inhibition (e.g., ACE2 or ceramidases)
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine () Nitrophenyl, nitrophenoxy Strong electron-withdrawing nitro groups; lower solubility Antibacterial/antifungal activity; nitro groups may confer redox activity
N-Methyl-N-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ethanamine () Aminophenyl, aminophenoxy High solubility (amine groups); potential for crosslinking Intermediate in sulfonamide drug synthesis
N-[(4-Ethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine () Methoxyphenyl, ethylbenzyl Moderate lipophilicity (methoxy), steric bulk (ethylbenzyl) Possible CNS activity due to methoxy group
Key Observations:
  • Naphthalene vs. Phenyl: The 1-naphthalenoxy group in the target compound increases lipophilicity by ~30% compared to phenyl analogs, as inferred from logP values of similar structures .

Pharmacological and Biochemical Comparisons

Table 2: Docking Scores and Target Affinity (Hypothetical Data*)
Compound Target Protein Docking Score (kcal/mol) Reference
Target Compound (Hypothetical) ACE2 -7.2 (predicted)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]phenoxy}acetamide ACE2 -5.51
N,N-Diethyl-2-(4-(naphthalen-2-yl)phenoxy)ethan-1-amine α7 Nicotinic Receptor Subnanomolar affinity (IC₅₀ = 0.3 nM)

*Note: Docking scores for the target compound are extrapolated from structural analogs.

Key Findings:
  • The target’s methylsulfonylamino group may enhance ACE2 binding compared to isobutylsulfonamide derivatives (e.g., -5.51 kcal/mol in ), as sulfonamides are known to improve ligand-receptor interactions .

Biological Activity

N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine, also known by its CAS number 446877-42-5, is a synthetic compound with potential biological activity. Its molecular formula is C23H26N2O4S, and it has a molecular weight of approximately 426.5 g/mol. This compound is characterized by its complex structure, which includes a naphthalene moiety and a methylsulfonyl group, suggesting possible interactions with biological systems that could lead to therapeutic applications.

Molecular Structure

The compound's IUPAC name is N-[2-[4-(methanesulfonamido)phenyl]ethyl]-N-(2-naphthalen-1-yloxyethyl)acetamide. It features:

  • Molecular Formula : C23H26N2O4S
  • Molecular Weight : 426.5 g/mol
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 1
  • Solubility : Soluble in DMSO

Stability and Storage

The compound should be stored in dry, dark conditions at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term stability.

Antitumor Activity

Recent studies on structurally related compounds indicate significant antiproliferative effects against various cancer cell lines. For example:

  • FNA Compound : A structurally similar compound demonstrated an IC50 of 1.30 μM against HepG2 liver cancer cells, showing strong inhibition of tumor growth in xenograft models . This suggests that this compound may exhibit comparable activity.

Apoptosis Induction

In studies involving similar compounds, the induction of apoptosis was observed as a mechanism contributing to their anticancer effects. For instance, FNA treatment led to increased apoptosis rates in HepG2 cells, indicating that this compound might also promote cell death in malignant cells through similar pathways .

CompoundCell LineIC50 (µM)Mechanism
FNAHepG21.30HDAC inhibition, apoptosis induction
N-Acetyl CompoundTBDTBDTBD

Potential Applications

Given its structural characteristics and the biological activity of related compounds, this compound may have potential applications in:

  • Cancer Therapy : As a candidate for further development as an anticancer agent.
  • Biochemical Research : As a tool for studying HDAC-related pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.